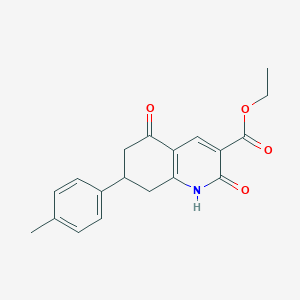
N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide
Vue d'ensemble
Description
N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide, also known as ML277, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ML277 was first identified as a potent and selective activator of the KCNQ1 potassium channel, which plays a critical role in regulating the electrical activity of cardiac muscle cells. Since then, ML277 has been investigated for its ability to modulate other ion channels and has shown promise as a potential treatment for a variety of diseases.
Mécanisme D'action
N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide acts by selectively activating KCNQ1 potassium channels. These channels play a critical role in regulating the electrical activity of cardiac muscle cells, and activation of these channels can help to prevent arrhythmias. The exact mechanism by which N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide activates KCNQ1 channels is not fully understood, but it is thought to involve a conformational change in the channel protein that allows ions to flow through the channel.
Biochemical and Physiological Effects:
N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide has been shown to have a number of biochemical and physiological effects. In addition to activating KCNQ1 channels, N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide has also been shown to inhibit the TRPC5 ion channel, which is implicated in the development of chronic pain. N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide has a number of advantages for use in lab experiments. It is a small molecule that is easy to synthesize, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to the use of N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide in lab experiments. For example, N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide has been shown to have off-target effects on other ion channels, which may complicate its use in certain experiments.
Orientations Futures
There are a number of future directions for research on N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide. One area of interest is in the development of more potent and selective KCNQ1 channel activators. Another area of interest is in the development of N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide derivatives that can selectively modulate other ion channels. Finally, there is interest in exploring the potential therapeutic applications of N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide in other disease areas, such as chronic pain and inflammatory diseases.
Applications De Recherche Scientifique
N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cardiac arrhythmias. KCNQ1 potassium channels play a critical role in regulating the electrical activity of cardiac muscle cells, and mutations in this channel have been linked to a variety of arrhythmias. N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide has been shown to selectively activate KCNQ1 channels, making it a potential treatment for these conditions.
In addition to its potential use in the treatment of cardiac arrhythmias, N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide has also been investigated for its ability to modulate other ion channels. For example, N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the TRPC5 ion channel, which is implicated in the development of chronic pain. This suggests that N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide may have potential as a treatment for chronic pain conditions.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-9(13(16)14-12-7-8-18-15-12)19-11-5-3-10(17-2)4-6-11/h3-9H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOIQBZLIUINFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NOC=C1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4733743.png)
![N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4733746.png)
![N-(2-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4733750.png)
![4-[2-(methylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4733757.png)
![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4733767.png)
![methyl 3-chloro-6-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4733774.png)

![ethyl 1-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4733786.png)


![propyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B4733804.png)
![2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4733809.png)
![2-(propylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4733824.png)
![3-allyl-5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4733829.png)